

A Comparative Guide to IDH1 Inhibitors: BAY-1436032 and Ivosidenib

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Compound of Interest		
Compound Name:	BAY-1436032	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1): **BAY-1436032** and ivosidenib (Tibsovo®). Mutations in the IDH1 enzyme are a critical driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[3][4][5] Both **BAY-1436032** and ivosidenib are small molecule inhibitors designed to target these mutant IDH1 enzymes, reduce 2-HG levels, and thereby induce differentiation of malignant cells.[1][6]

Mechanism of Action

Both ivosidenib and **BAY-1436032** are potent and selective inhibitors of the mutated IDH1 enzyme.[4][7] Wild-type IDH1 converts isocitrate to α -ketoglutarate (α -KG), a key component of the Krebs cycle.[3] However, mutated IDH1 gains a neomorphic function, converting α -KG to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] Elevated levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, leading to hypermethylation of DNA and histones, which in turn blocks cellular differentiation and promotes cancer cell proliferation.[5][8]

Ivosidenib and **BAY-1436032** specifically bind to the mutant IDH1 enzyme, inhibiting its activity and leading to a significant reduction in 2-HG levels.[3][6][8] This restoration of normal α -KG levels allows for the proper functioning of α -KG-dependent dioxygenases, leading to the reversal of the hypermethylation phenotype and subsequent differentiation of cancer cells.[4][8]



While both drugs share this primary mechanism, **BAY-1436032** is described as a "pan-mutant-IDH1 inhibitor," suggesting activity against a broader range of IDH1 mutations.[6][7] Ivosidenib is known to be effective against R132H and R132C mutations.[4][9]

Preclinical and Clinical Performance: A Comparative Overview

Direct head-to-head clinical trials comparing **BAY-1436032** and ivosidenib are not yet available. However, by examining data from their respective preclinical and clinical studies, we can draw objective comparisons of their efficacy and safety profiles across different cancer types.

Acute Myeloid Leukemia (AML)

Both inhibitors have shown activity in AML patients with IDH1 mutations.

Table 1: Comparison of Clinical Trial Data in IDH1-Mutant AML



Parameter	BAY-1436032 (Phase I)[10][11]	Ivosidenib (Phase I, Relapsed/Refractor y)[9][12]	Ivosidenib + Azacitidine (Phase III, Newly Diagnosed)[13][14]
Overall Response Rate (ORR)	15% (4/27)	41.6%	62%
Complete Remission (CR) + CR with partial hematologic recovery (CRh)	1 CRp, 1 PR, 2 MLFS	30.4%	53% (CR/CRh)
Median Duration of Response	Responding subjects: 6.0 months	6.5 months	22.1 months
Median Overall Survival (OS)	Not Reported	8.8 months	24.0 months
Key Adverse Events (Grade ≥3)	Not specified in detail, but well-tolerated[10]	Febrile neutropenia, anemia, thrombocytopenia[9]	QT prolongation, differentiation syndrome, leukocytosis[13]

CRp: Complete remission with incomplete platelet recovery; PR: Partial response; MLFS: Morphologic leukemia-free state.

Preclinical studies with **BAY-1436032** in patient-derived xenograft (PDX) models of IDH1 mutant AML demonstrated its ability to deplete AML cells, prolong survival, and inhibit leukemia stem cell self-renewal.[8] Combination studies of **BAY-1436032** with azacitidine also showed synergistic activity in inhibiting leukemia stem cells.[5]

Solid Tumors

Both drugs have also been investigated in solid tumors, particularly glioma and cholangiocarcinoma.

Table 2: Comparison of Clinical Trial Data in IDH1-Mutant Solid Tumors



Parameter	BAY-1436032 (Phase I, Solid Tumors)[15][16]	Ivosidenib (Phase III, Cholangiocarcinoma - ClarIDHy)[17][18]
Tumor Types	Lower Grade Glioma (LGG), Glioblastoma, Intrahepatic Cholangiocarcinoma, others	Advanced Cholangiocarcinoma
Objective Response Rate (ORR)	11% in LGG (1 CR, 3 PRs)	Not the primary endpoint, but disease control rate was 53%
Progression-Free Survival (PFS)	Not Reported as primary endpoint	Median: 2.7 months (vs. 1.4 months for placebo)
Overall Survival (OS)	Not Reported as primary endpoint	Median: 10.3 months (vs. 7.5 months for placebo)
Key Adverse Events (Grade ≥3)	Generally well-tolerated; one instance of grade 4 lipase increase and one grade 3 maculopapular rash[15]	Ascites, increased blood bilirubin, anemia[18]

Preclinical data for **BAY-1436032** showed its efficacy in patient-derived glioma and intrahepatic cholangiocarcinoma models, with evidence of blood-brain barrier penetration.[2][15]

Pharmacokinetics and Dosing

Table 3: Pharmacokinetic and Dosing Comparison



Parameter	BAY-1436032[10][15]	lvosidenib[9][19]
Administration	Oral, twice daily	Oral, once daily
Half-life	Relatively short	Not explicitly stated, but reaches steady state in ~14 days
Metabolism	Not detailed in provided searches	Oxidative metabolism is the major elimination pathway
Dosing in Clinical Trials	150–1,500 mg twice daily (solid tumors)[15]; 300-1500 mg twice-daily (AML)[10]	500 mg daily

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies cited in the reviewed literature.

In Vitro Inhibition and Cell-Based Assays

- Enzyme Inhibition Assays: The inhibitory activity of BAY-1436032 was tested against various IDH1-R132X mutants in vitro, demonstrating double-digit nanomolar potency.[2] A study comparing multiple IDH1 inhibitors, including BAY-1436032 and ivosidenib, used 1H NMR spectroscopy to assess their inhibitory strength against IDH1 R132H.[20]
- Cellular 2-HG Inhibition: The ability of the inhibitors to reduce intracellular 2-HG production was measured in patient-derived and engineered cell lines expressing different IDH1 mutants.[7][21] For BAY-1436032, IC50 values for 2-HG inhibition in mouse hematopoietic cells expressing IDH1R132H or IDH1R132C were 60 nM and 45 nM, respectively.[21]
- Colony Formation Assays: The effect on the proliferation of primary human AML cells was assessed using colony-forming cell (CFC) assays in methylcellulose.[8][21] BAY-1436032 inhibited colony growth of IDH1-mutant AML cells by 50% at a concentration of 0.1 μM, while not affecting IDH1 wild-type cells at concentrations up to 100 μM.[21]

In Vivo Preclinical Studies



- Patient-Derived Xenograft (PDX) Models: The in vivo efficacy of BAY-1436032 was
 evaluated in PDX models of human IDH1 mutant AML.[8] NSG mice were transplanted with
 primary AML cells and treated with the inhibitor or vehicle. Efficacy was assessed by
 monitoring peripheral blood for human AML cells, overall survival, and leukemia stem cell
 frequency through limiting dilution transplantation experiments.[8] Similar models were used
 for solid tumors like glioma and cholangiocarcinoma.[2]
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between drug exposure and 2-HG inhibition was analyzed in mIDH1 xenograft mouse models.[8][19] This involved measuring drug concentrations in plasma and tumor tissue and correlating them with changes in 2-HG levels.[19]

Clinical Trial Methodologies

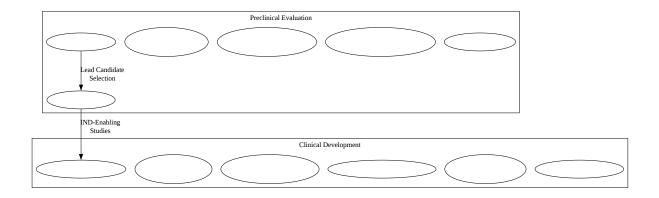
- Dose Escalation and Expansion Cohorts: Phase I trials for both BAY-1436032 and ivosidenib
 utilized a dose-escalation design to determine the maximum tolerated dose (MTD) and
 recommended Phase II dose, followed by dose-expansion cohorts in specific patient
 populations.[12][15]
- Efficacy and Safety Endpoints: Primary efficacy endpoints in AML trials included overall
 response rate (ORR), complete remission (CR) rate, and duration of response.[9][10][12] In
 solid tumor trials, progression-free survival (PFS) and overall survival (OS) were key
 endpoints.[17][18] Safety was assessed by monitoring treatment-emergent adverse events
 (TEAEs).[15][18]
- Biomarker Analysis: Plasma and tumor levels of 2-HG were measured to assess target engagement and pharmacodynamic effects of the inhibitors.[10][15]

Signaling Pathways and Experimental Workflows





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